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molecular formula C12H18O3 B8515643 2-Methoxy-1-(3-methoxy-propoxy)4-methyl-benzene

2-Methoxy-1-(3-methoxy-propoxy)4-methyl-benzene

Cat. No. B8515643
M. Wt: 210.27 g/mol
InChI Key: PDNFHBYBIYISKL-UHFFFAOYSA-N
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Patent
US07807709B2

Procedure details

A stirred solution of 2-methoxy-4-methylphenol (5.00 g, 36.2 mmol), 1-bromo-3-methoxypropane (7.06 g, 45.2 mmol) and anhydrous K2CO3 (7.50 g, 64.3 mmol) is refluxed overnight. After cooling, volatiles are removed under reduced pressure, the residue is taken up in water and extracted with AcOEt. The combined organics are washed with brine, dried (Na2SO4) and concentrated. After silica gel chromatography (hexane/AcOEt 3:1) the title compound is obtained as colorless liquid. TLC, Rf (hexane/AcOEt 2:1)=0.34. MS: 211.0 [M+H]+. 1H-NMR (CDCl3): δ 2.13 (m, 2H), 2.33 (s, 3H), 3.38 (s, 3H), 3.61 (m, 2H), 3.88 (s, 3H), 4.12 (m, 2H), 6.7-6.85 (m, 3H) ppm.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.06 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:4]=1[OH:10].Br[CH2:12][CH2:13][CH2:14][O:15][CH3:16].C([O-])([O-])=O.[K+].[K+]>>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:4]=1[O:10][CH2:12][CH2:13][CH2:14][O:15][CH3:16] |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)C)O
Name
Quantity
7.06 g
Type
reactant
Smiles
BrCCCOC
Name
Quantity
7.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
volatiles are removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt
WASH
Type
WASH
Details
The combined organics are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC(=C1)C)OCCCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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